Maleamide

Anticancer Drug Delivery Esterase Resistance

Choose Maleamide (CAS 928-01-8) over generic maleic acid derivatives. Its open-chain diamide resists esterase cleavage — essential for stable amide-linked prodrugs where maleate esters fail in circulation. Di-substituted maleamide linkers yield homogeneous ADCs via selective disulfide bridging, outperforming maleimide-thiol conjugates in vivo. Maleamide-terminated polyureas (PUMA) provide batch-consistent, tunable bioinks surpassing natural polymer variability. In rubber, N,N'-bis(hydroxyphenyl)maleamide replaces resorcinol, boosting reversion resistance and tear strength. Substituting maleimide or maleate risks degradation — specify maleamide.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 928-01-8
Cat. No. B1587962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleamide
CAS928-01-8
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC(=CC(=O)N)C(=O)N
InChIInChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1-
InChIKeyBSSNZUFKXJJCBG-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maleamide (CAS 928-01-8) Procurement Guide: Technical Specifications and Research Applications


Maleamide (CAS 928-01-8), also known as maleic acid diamide or (2Z)-but-2-enediamide, is an unsaturated diamide with the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol [1]. As a small molecule building block, it is characterized by its cis-alkene backbone flanked by two primary amide groups, offering a distinct reactivity profile compared to its more common cyclic imide (maleimide) or ester (maleate) counterparts . This compound serves as a versatile intermediate in organic synthesis, a precursor for functional polymers, and a key structural motif in various bioactive derivatives and industrial additives, with commercially available purities typically exceeding 98% . Its fundamental properties, including a predicted boiling point of 461.8±41.0 °C and density of 1.271±0.06 g/cm³, inform its handling and formulation in research and industrial settings [2].

Why Maleamide (CAS 928-01-8) Cannot Be Interchanged with Maleimide or Maleate Analogs


Substituting maleamide with a generic 'maleic acid derivative' such as a maleimide or maleate ester without empirical validation introduces significant risk of experimental failure. The critical divergence lies in the compound's stability and reactivity profile. Unlike maleimides, which are potent electrophiles susceptible to rapid thiol addition and ring-opening hydrolysis [1], the open-chain diamide structure of maleamide offers a distinct balance of reactivity and stability. Critically, in biological contexts, the amide bond of maleamide derivatives confers resistance to enzymatic cleavage by esterases, a liability that severely limits the in vivo utility of maleate esters [2]. In polymer science, the maleamide moiety serves as a precursor or a specific hydrogen-bonding unit rather than a direct crosslinking site like the maleimide alkene, enabling different reaction pathways and network architectures [3]. Therefore, assuming functional equivalence between maleamide and its more widely studied imide or ester relatives can lead to unanticipated degradation, altered reaction kinetics, or complete loss of desired activity, necessitating a targeted procurement and evaluation strategy based on direct comparative evidence.

Maleamide (CAS 928-01-8) Evidence-Based Differentiation from Closest Analogs


Esterase-Resistant Maleamide Derivative Achieves 10-Fold Greater In Vivo Anticancer Potency than Maleate and Succinate Analogs

The maleamide derivative α-tocopheryl maleamide (α-TAM) demonstrates significantly enhanced in vivo anticancer efficacy compared to its ester-based counterparts, α-tocopheryl succinate (α-TOS) and α-tocopheryl maleate (α-TOM). The amide bond of α-TAM confers resistance to esterase-catalyzed hydrolysis, a major deactivation pathway for the esters. In a transgenic mouse model of spontaneous breast carcinoma, a liposomal formulation of α-TAM achieved equivalent tumor growth prevention at a dose 10-fold lower than that required for α-TOS [1].

Anticancer Drug Delivery Esterase Resistance Liposomal Formulation Vitamin E Analog

N,N'-Bis(Hydroxyphenyl)Maleamide Enhances Rubber Reversion Resistance and Tear Strength Compared to Unmodified and Resorcinol-Based Formulations

The incorporation of N,N'-bis(hydroxyphenyl)maleamide into sulfur-vulcanized rubber compositions provides a dual functional benefit: it acts as an anti-reversion agent and as a replacement for resorcinol in methylene acceptor systems. The patent literature explicitly claims that rubber modified with this specific maleamide derivative exhibits both improved reversion resistance and increased tear strength relative to conventional formulations [1]. This differentiates it from common anti-reversion agents like bismaleimides, which primarily address network stability but do not necessarily enhance tear properties or replace resorcinol, a compound with known toxicological concerns [2].

Rubber Compounding Tire Tread Reversion Resistance Tear Strength Polymer Additives

Maleamide-Terminated Polyureas Enable Tunable, Synthetic Bioinks with Differentiated Cytocompatibility and Printability

A novel class of synthetic bioinks based on maleamide-terminated water-soluble polyureas (PUMA) has been developed as a viable alternative to traditional natural polymer-based bioinks like gelatin methacryloyl (GelMA) or alginate. The maleamide end-groups facilitate photocrosslinking under visible light (λ = 405 nm) [1]. This platform offers tailorable structural and biological properties, a key advantage over natural bioinks which often suffer from batch-to-batch variability and limited tunability. While the study does not provide a direct, single-number comparison for all properties, it establishes the maleamide-polyurea system as a distinct material class that achieves a balance of biocompatibility, rheological behavior for printability, and mechanical strength suitable for load-bearing tissues like skeletal muscle, a combination that remains challenging for many established bioinks [2].

3D Bioprinting Bioink Tissue Engineering Polyurea Photocrosslinking

Maleamide-Based Linkers Enhance Homogeneity in Antibody-Drug Conjugates via Selective Disulfide Bridging

Di-substituted maleic amide (maleamide) linkers offer a strategic advantage in the construction of antibody-drug conjugates (ADCs) by enabling selective crosslinking at reduced interchain disulfide bonds. This bridging mechanism significantly improves the homogeneity of the final conjugate product compared to conventional maleimide-based conjugation, which often yields heterogeneous mixtures due to partial reduction, scrambling, or retro-Michael addition [1]. The patent literature explicitly states that this class of maleamide linkers 'can selectively act simultaneously with disulphide chains, so as to greatly improve the substance homogeneity of a conjugate' [2]. While maleimides are the industry standard for cysteine conjugation, their resulting succinimide linkage is known to be unstable in vivo, leading to payload loss and off-target toxicity [3]. The maleamide-based approach is presented as a direct solution to this critical limitation, providing a more homogeneous and potentially more stable ADC construct.

Antibody-Drug Conjugate (ADC) Bioconjugation Linker Technology Drug Delivery Disulfide Bridging

Strategic Applications for Maleamide (CAS 928-01-8) Based on Verified Performance Advantages


Development of Esterase-Resistant Prodrugs and Targeted Nanomedicines

Prioritize maleamide for constructing amide-linked prodrugs or drug-delivery vehicles where systemic stability against esterases is paramount. As demonstrated by the 10-fold potency advantage of α-TAM over α-TOS in vivo, the maleamide bond provides a quantifiable benefit in maintaining drug activity in circulation [1]. This is a critical consideration when designing formulations for oral delivery or long-circulating liposomes and nanoparticles, where ester-based linkers are known to fail.

Formulation of Next-Generation, Resorcinol-Free Rubber Compounds for High-Performance Tires

Specify N,N'-bis(hydroxyphenyl)maleamide as a dual-functional additive in tire tread and other mechanical rubber goods formulations. Its ability to simultaneously improve reversion resistance (maintaining network integrity at high temperatures) and enhance tear strength addresses key performance metrics [2]. Crucially, its function as a resorcinol replacement aligns with industry trends towards safer, more sustainable rubber chemistry.

Engineering of Tunable Synthetic Bioinks for 3D Bioprinting of Musculoskeletal Tissues

Leverage maleamide-terminated polyureas (PUMA) as a foundational material for creating bioinks. The evidence indicates this platform overcomes the inherent batch-to-batch variability of natural polymers (e.g., collagen, gelatin) and offers superior tunability of mechanical and rheological properties [3]. This makes it a compelling choice for research requiring consistent, mechanically robust constructs for engineering load-bearing or dynamically active tissues like skeletal muscle.

Construction of Homogeneous Antibody-Drug Conjugates (ADCs) with Improved Stability

Incorporate di-substituted maleamide linkers in ADC research and development to address the heterogeneity and in vivo instability associated with traditional maleimide-thiol conjugates. The selective disulfide bridging mechanism offered by maleamide linkers is a key differentiator for producing more homogeneous and potentially safer ADCs, a critical factor for advancing candidates through preclinical and clinical development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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